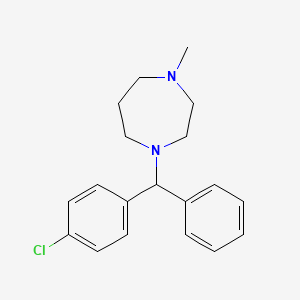
cefotaxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefotaxime is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound is commonly used to treat infections such as pneumonia, urinary tract infections, meningitis, and sepsis . It works by inhibiting bacterial cell wall synthesis, leading to the death of the bacteria .
Vorbereitungsmethoden
Cefotaxime is synthesized through a series of chemical reactions. One common method involves the condensation of 7-aminocephalosporanic acid (7-ACA) with methoxyiminoacetic acid to form this compound acid. This intermediate is then converted to this compound sodium through a series of purification and crystallization steps . Industrial production methods often involve the use of solvents such as dichloromethane and ethyl alcohol, and reagents like triethylamine .
Analyse Chemischer Reaktionen
Cefotaxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Hydrolysis: This is a significant reaction for this compound, especially in aqueous solutions, leading to the formation of desacetylthis compound
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions are often degradation products that can affect the stability and efficacy of the antibiotic .
Wissenschaftliche Forschungsanwendungen
Cefotaxime has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various derivatives and analogs for studying structure-activity relationships.
Biology: this compound is used in plant tissue culture to eliminate bacterial contamination.
Medicine: It is extensively used in clinical settings to treat severe bacterial infections.
Industry: This compound-loaded nanoparticles are being researched for their potential in drug delivery systems .
Wirkmechanismus
Cefotaxime exerts its effects by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall integrity. As a result, the bacterial cell wall weakens, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Cefotaxime is often compared with other third-generation cephalosporins such as ceftriaxone and ceftazidime. While all three antibiotics have broad-spectrum activity, this compound is unique in its high affinity for PBPs and its effectiveness against a wide range of bacteria. Ceftriaxone is known for its longer half-life, allowing for less frequent dosing, while ceftazidime is particularly effective against Pseudomonas aeruginosa .
Similar compounds include:
- Ceftriaxone
- Ceftazidime
- Cefuroxime
- Cefepime
Each of these antibiotics has its own unique properties and clinical applications, making them valuable tools in the treatment of bacterial infections .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of cefotaxime involves the conversion of 7-aminocephalosporanic acid (7-ACA) to cefotaxime through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Triethylamine", "Methanol", "Chloroacetyl chloride", "Sodium hydroxide", "Sodium carbonate", "2-Mercaptothiazoline", "Sodium bicarbonate", "Tetra-n-butylammonium bromide", "Tetrahydrofuran", "Hydrogen peroxide", "Sodium borohydride", "Acetic acid", "Methanesulfonic acid", "Ethyl acetate", "Water" ], "Reaction": [ "7-ACA is reacted with chloroacetyl chloride in the presence of triethylamine and methanol to form 7-[(2-chloroacetyl)amino]cephalosporanic acid.", "The above product is then treated with 2-mercaptothiazoline and sodium bicarbonate to form cefotaxime thiazoline intermediate.", "The thiazoline intermediate is then reacted with tetra-n-butylammonium bromide and sodium carbonate in tetrahydrofuran to form cefotaxime.", "Cefotaxime is then purified by treating it with hydrogen peroxide and sodium borohydride in acetic acid and methanesulfonic acid, followed by extraction with ethyl acetate and water." ] } | |
CAS-Nummer |
152186-43-1 |
Molekularformel |
2C33H36N2O4.C4H4O4 |
Molekulargewicht |
0 |
Synonyme |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7α(Z)]]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



